![molecular formula C16H13NO3 B1239706 Isoxadifen CAS No. 209866-92-2](/img/structure/B1239706.png)
Isoxadifen
Overview
Description
Isoxadifen, also known as ethyl 5,5-diphenyl-2-isoxazoline-3-carboxylate, is a herbicide safener . It is usually used with foramsulfuron and tembotrione to control grasses and broad-leaved weeds .
Synthesis Analysis
The synthesis of Isoxadifen-ethyl involves the reaction of 1, 1-diphenyl ethylene and ethyl 2-chloro-2-(hydroxyimino)acetate under the effects of an alkali metal compound . This synthetic method is mild in reaction, simple in operation, high in yield, low in pollution, and easy to industrialize .
Molecular Structure Analysis
The molecular formula of Isoxadifen is C16H13NO3 . The molecular weight is 267.279 Da . The InChI is 1S/C16H13NO3/c18-15(19)14-11-16(20-17-14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H,18,19) .
Chemical Reactions Analysis
Isoxadifen-ethyl can effectively alleviate nicosulfuron injury in maize . It enhances the activity of glutathione S-transferases (GSTs) and acetolactate synthase activity in maize . The free acid 4,5-dihydro-5,5-diphenyl-1,2-oxazole-3-carboxylic was equally effective at inducing GSTs as the parent ester and appeared to be the active safener .
Scientific Research Applications
Enhancing Tolerance to Herbicides in Rice
Isoxadifen-ethyl hydrolysate (IH) has been found to alleviate the inhibition of rice growth caused by fenoxaprop-P-ethyl (FE), a herbicide . This is particularly useful as different varieties of rice have varying levels of tolerance to FE, which can easily form phytotoxicity, restricting the use of FE in paddy . The study revealed numerous differentially expressed genes (DEGs) between the two varieties of rice, and a total of 31 metabolic enzyme genes related to herbicide detoxification were screened .
Inducing Expression of Metabolic Genes
The study also indicated that 12 genes were potential metabolic genes resistant to FE in rice . The enhanced expression of GSTU6, DIMBOA UGT BX8, and ABCG39 was confirmed to be induced by the safener . The induced expression of these three genes might be crucial for resistance to herbicide phytotoxicity in crops .
Alleviating Nicosulfuron Injury in Maize
Isoxadifen-ethyl can effectively alleviate nicosulfuron injury in maize . Nicosulfuron is a sulfonylurea herbicide, and the safener isoxadifen-ethyl significantly enhances the tolerance of maize to nicosulfuron .
Enhancing Activity of Detoxifying Enzymes
When isoxadifen-ethyl and nicosulfuron are given simultaneously, isoxadifen-ethyl enhances the activity of glutathione S-transferases (GSTs) and acetolactate synthase activity in maize . The free acid 4,5-dihydro-5,5-diphenyl-1,2-oxazole-3-carboxylic was equally effective at inducing GSTs as the parent ester and appeared to be the active safener .
Increasing Plant Metabolism of Herbicides
Isoxadifen-ethyl increases plant metabolism of herbicides through non-P450-catalyzed routes or through P450 monooxygenases not inhibited by piperonyl butoxide, 1-aminobenzotriazole, and malathion .
Reversing Effects of Nicosulfuron
Isoxadifen-ethyl, at a rate of 33 mg kg -1, completely reversed the effects of all doses (37.5–300 mg kg -1) of nicosulfuron on both of the maize cultivars .
Safety And Hazards
Isoxadifen-ethyl is harmful if swallowed and may cause an allergic skin reaction . It is very toxic to aquatic life with long-lasting effects . It is advised to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
5,5-diphenyl-4H-1,2-oxazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c18-15(19)14-11-16(20-17-14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGSCCPVERXFGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NOC1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80175200 | |
Record name | 4,5-Dihydro-5,5-diphenyl-1,2-oxazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80175200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoxadifen | |
CAS RN |
209866-92-2 | |
Record name | Isoxadifen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=209866-92-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoxadifen [ISO:BSI] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209866922 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,5-Dihydro-5,5-diphenyl-1,2-oxazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80175200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISOXADIFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72348710GC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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